![molecular formula C12H12ClN2O3P B15159542 Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate CAS No. 141996-40-9](/img/structure/B15159542.png)
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is an organophosphorus compound with significant applications in various fields It is known for its unique chemical structure, which includes a phosphonate group, a chlorophenyl group, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with dimethyl phosphite in the presence of a base, such as sodium hydride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate involves its interaction with biological molecules through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The cyano groups also contribute to its reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [1-(2-bromophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-fluorophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-methylphenyl)-2,2-dicyanoethyl]phosphonate
Uniqueness
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various reactions, enhancing the compound’s versatility in synthetic applications.
Properties
CAS No. |
141996-40-9 |
|---|---|
Molecular Formula |
C12H12ClN2O3P |
Molecular Weight |
298.66 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)-dimethoxyphosphorylmethyl]propanedinitrile |
InChI |
InChI=1S/C12H12ClN2O3P/c1-17-19(16,18-2)12(9(7-14)8-15)10-5-3-4-6-11(10)13/h3-6,9,12H,1-2H3 |
InChI Key |
XSTHCCIBTTYXKQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1Cl)C(C#N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
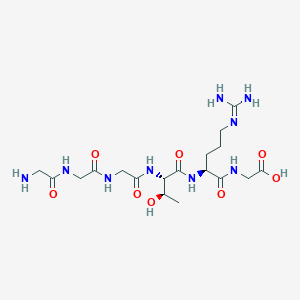
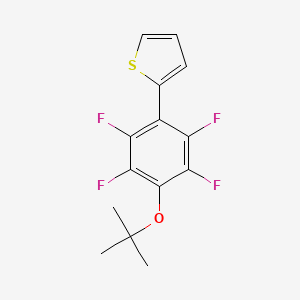
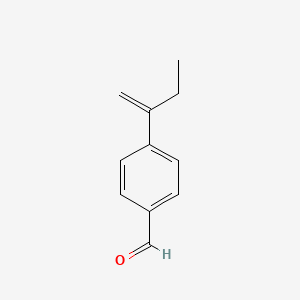
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
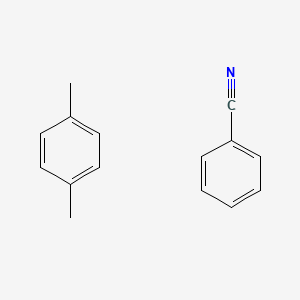
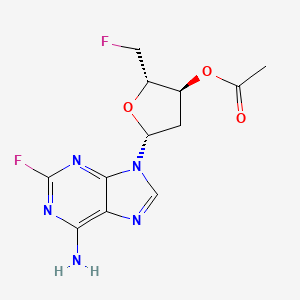
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
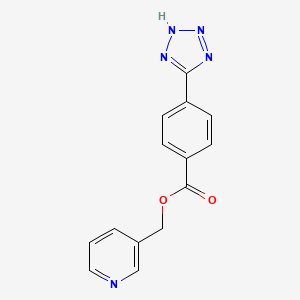
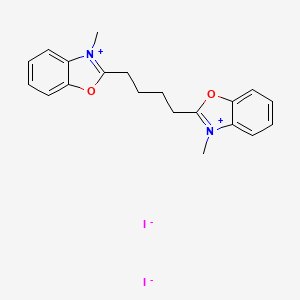
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
